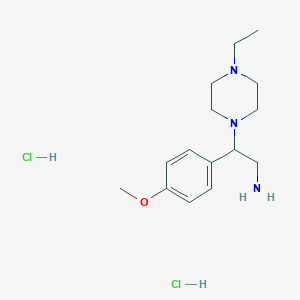
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C15H27Cl2N3O and its molecular weight is 336.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound characterized by its unique structural features, including a piperazine ring and a methoxy-substituted phenyl group. This compound is classified as an ethylamine derivative, which enhances its solubility and stability for pharmaceutical applications. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H25N3O·2HCl
- Molecular Weight : 263.3785 g/mol
- CAS Number : 924868-38-2
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants. The piperazine ring is a common motif in many antidepressant medications, suggesting that this compound may exhibit similar effects through serotonin receptor modulation .
- Anxiolytic Properties : The methoxy group on the phenyl ring may contribute to anxiolytic effects, akin to other piperazine derivatives known for their anxiolytic properties .
- Anticancer Potential : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to the presence of the piperazine moiety.
- Cell Proliferation Inhibition : Its potential anticancer activity may involve the inhibition of cell proliferation pathways, possibly through apoptosis induction in cancer cells .
Research Findings and Case Studies
The following table summarizes some findings related to the biological activity of compounds structurally similar to this compound:
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13;;/h4-7,15H,3,8-12,16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAVWXJOAQMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














